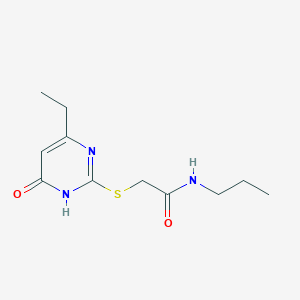

![molecular formula C16H23N7O3 B2963215 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-69-2](/img/structure/B2963215.png)

3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

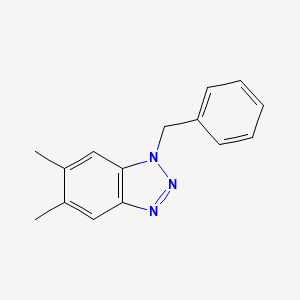

3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with the following molecular formula: C₉H₁₂ . It belongs to the class of [1,2,4]triazino[3,4-f]purine derivatives. The compound exhibits interesting biological activities and has been investigated for its potential as an antimicrobial and antiviral agent .

Synthesis Analysis

The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol. The reaction proceeds under mild conditions and yields the desired product. The synthetic route allows for the incorporation of different amines, both primary and secondary, leading to a diverse set of derivatives .

Molecular Structure Analysis

The molecular structure of 3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione consists of a triazino[3,4-f]purine core with trimethyl and morpholinoethyl substituents. The detailed arrangement of atoms and bonds can be visualized using a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The compound has undergone antiviral and cytotoxicity screening. Most of the tested derivatives exhibited cytotoxicity at a concentration of 160 μg/ml. Compound 8b showed promising antiviral activity. Additionally, in vitro antimicrobial screening demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Derivatives of triazino and triazolo[4,3-e]purine have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, showing potential for development into therapeutic agents. Additionally, compounds displayed moderate anti-HIV-1 activity and significant antimicrobial effects against various bacteria, underscoring their potential in treating infectious diseases (Ashour et al., 2012).

Cardiovascular Activity

Research on 8-alkylamino substituted derivatives of purine-2,6-dione has demonstrated strong prophylactic antiarrhythmic activity and observed hypotensive activity, indicating these compounds' potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Ligand-Metal Complexes for Chemical Analysis

Studies on mixed ligand metal complexes involving trimethylxanthine and dimethylpurine-2,6-dione have been conducted, focusing on their synthesis and characterization. These complexes have potential applications in chemical analysis and materials science, offering new pathways for the development of analytical reagents and materials (Shaker, 2011).

Propriétés

IUPAC Name |

3,7,9-trimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O3/c1-11-10-22-12-13(19(2)16(25)20(3)14(12)24)17-15(22)23(18-11)5-4-21-6-8-26-9-7-21/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTOXIFERASSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

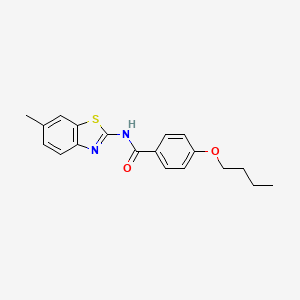

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)

![7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2963135.png)

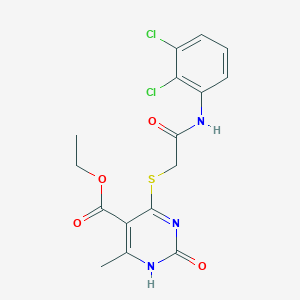

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)

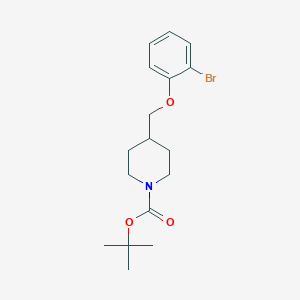

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)